5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c14-11-2-1-10(19-11)12(17)15-9-13(18-6-5-16)3-7-20-8-4-13/h1-2,16H,3-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINTECWOZCFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(O2)Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of a furan derivative, followed by the introduction of the thiopyran ring through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can yield a variety of substituted derivatives.
Scientific Research Applications
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide vs. furan-2-carboxamide.
- Substituents : A 4-methylpyridin-2-yl group replaces the thiopyran-hydroxyethoxy moiety.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (80% yield) using a palladium catalyst .
- Key Differences :
- Electronics : Thiophene’s higher aromaticity and electron-rich sulfur atom may enhance binding to hydrophobic enzyme pockets compared to furan.
- Solubility : The target compound’s hydroxyethoxy group likely improves hydrophilicity relative to the methylpyridine substituent.
- Activity : The pyridinyl analog exhibits antibacterial properties, suggesting the target compound may share similar applications but with altered efficacy due to structural variations .
Dihydropyridine Carboxamides (AZ331 and AZ257, )
- Core Structure : 1,4-Dihydropyridine vs. furan-thiopyran.
- Substituents : AZ257 includes a bromophenyl group, while AZ331 has a methoxyphenyl substituent. Both feature thioether linkages.
- Key Differences: Flexibility: The thiopyran ring in the target compound may confer greater conformational stability than the non-aromatic dihydropyridine core. Reactivity: Thioethers in dihydropyridines could undergo oxidation, whereas the thiopyran’s sulfide is less reactive. Activity: Dihydropyridines are known for calcium channel modulation; the target’s furan-thiopyran scaffold may instead target enzymes like kinases or bacterial proteins .
Pyrimidine-Based Sulfonamide ()
- Core Structure : Bromopyrimidine-sulfonamide vs. furan-carboxamide.
- Substituents : A morpholine group and sulfonamide replace the hydroxyethoxy and thiopyran groups.
- Key Differences :
- Pharmacokinetics : The sulfonamide and morpholine groups enhance metabolic stability but reduce solubility compared to the target’s hydroxyethoxy moiety.
- Target Specificity : Pyrimidines often target nucleotide-binding domains (e.g., kinases), while furan-carboxamides may interact with broader enzyme classes .
Structural and Functional Comparison Table
Biological Activity
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its effectiveness against various biological targets.
The compound has the following chemical characteristics:
- Molecular Formula : C12H18BrNO4S
- Molecular Weight : 416.4 g/mol
- CAS Number : 2309257-82-5
Synthesis
The synthesis of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide typically involves several steps including bromination, amide formation, and purification processes. The synthetic route may include:
- Bromination : Using bromine or N-bromosuccinimide (NBS).
- Amide Formation : Reaction of the furan carboxylic acid with amine derivatives.
- Purification : Techniques such as recrystallization or chromatography to obtain the pure compound.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the range of 0.69 to 22 mM against various cancer cell lines such as MCF-7 and A549, indicating potential efficacy in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including:
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
Inhibition zones measured were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
The proposed mechanism of action for 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and bacterial metabolism.
- ROS Generation : It is suggested that the compound induces reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which may trigger apoptosis .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
